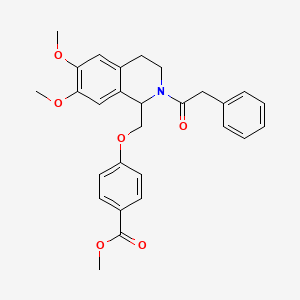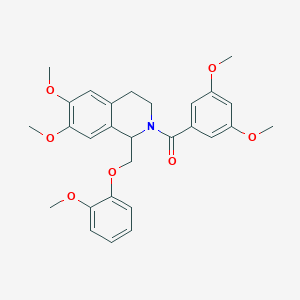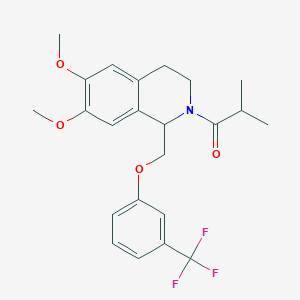![molecular formula C19H22ClN5 B11225107 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225107.png)
1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the phenyl ring, along with a cycloheptyl group, contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-methylphenylhydrazine with cycloheptyl isocyanide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to be effective in producing pyrazolo[3,4-d]pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A class of compounds with similar core structures but different substituents.
Thieno[3,2-d]pyrimidine: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of substituents, which contribute to its distinct chemical properties and biological activities. The presence of the cycloheptyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets.
Eigenschaften
Molekularformel |
C19H22ClN5 |
|---|---|
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22ClN5/c1-13-8-9-15(10-17(13)20)25-19-16(11-23-25)18(21-12-22-19)24-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,21,22,24) |
InChI-Schlüssel |
YBIQTNOOHXAECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


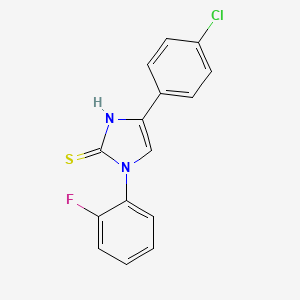
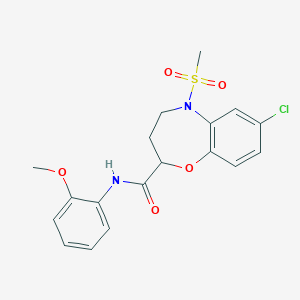
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11225044.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11225063.png)
![N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225065.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11225070.png)
![N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225072.png)
![2-(4-fluorophenoxy)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11225082.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11225089.png)

![N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11225097.png)
